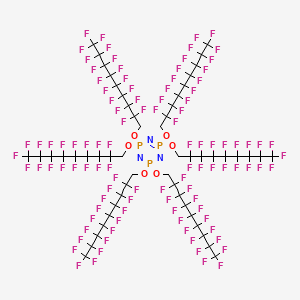
Hexakis(1H,1H-perfluorononyloxy)phosphazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexakis(1H,1H-perfluorononyloxy)phosphazene is a synthetic compound belonging to the class of perfluorinated phosphazene derivatives. It consists of a phosphazene backbone with six perfluorononyloxy side chains attached to it . This compound is often utilized as a surfactant, dispersant, or hydrophobic additive due to its ability to lower surface tension and enhance wetting properties .
Méthodes De Préparation
The synthesis of Hexakis(1H,1H-perfluorononyloxy)phosphazene involves the reaction of hexachlorocyclotriphosphazene with perfluorononanol in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphazene ring. The industrial production methods are similar but scaled up to accommodate larger quantities .
Analyse Des Réactions Chimiques
Hexakis(1H,1H-perfluorononyloxy)phosphazene primarily undergoes substitution reactions due to the presence of reactive sites on the phosphazene ring. Common reagents used in these reactions include nucleophiles such as amines and alcohols. The major products formed from these reactions are substituted phosphazenes with varying functional groups .
Applications De Recherche Scientifique
Hexakis(1H,1H-perfluorononyloxy)phosphazene has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and dispersant in various chemical processes.
Biology: Employed in the fabrication of nanomaterials and thin films.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the production of hydrophobic coatings and materials.
Mécanisme D'action
The mechanism of action of Hexakis(1H,1H-perfluorononyloxy)phosphazene involves its ability to lower surface tension and enhance wetting properties. This is achieved through the interaction of the perfluorononyloxy side chains with the surface, creating a hydrophobic barrier. The molecular targets and pathways involved include the phosphazene backbone and the perfluorononyloxy side chains .
Comparaison Avec Des Composés Similaires
Hexakis(1H,1H-perfluorononyloxy)phosphazene is unique due to its specific structure and properties. Similar compounds include:
- Hexakis(1H,1H,2H-difluoroethoxy)phosphazene
- Hexakis(1H,1H,3H-tetrafluoropropoxy)phosphazene
- Hexakis(1H,1H,5H-octafluoropentoxy)phosphazene
- Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene
These compounds share a similar phosphazene backbone but differ in the length and type of perfluorinated side chains, which result in varying properties and applications.
Propriétés
IUPAC Name |
2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H12F102N3O6P3/c55-7(56,13(67,68)19(79,80)25(91,92)31(103,104)37(115,116)43(127,128)49(139,140)141)1-160-166(161-2-8(57,58)14(69,70)20(81,82)26(93,94)32(105,106)38(117,118)44(129,130)50(142,143)144)157-167(162-3-9(59,60)15(71,72)21(83,84)27(95,96)33(107,108)39(119,120)45(131,132)51(145,146)147,163-4-10(61,62)16(73,74)22(85,86)28(97,98)34(109,110)40(121,122)46(133,134)52(148,149)150)159-168(158-166,164-5-11(63,64)17(75,76)23(87,88)29(99,100)35(111,112)41(123,124)47(135,136)53(151,152)153)165-6-12(65,66)18(77,78)24(89,90)30(101,102)36(113,114)42(125,126)48(137,138)54(154,155)156/h1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLUYTKKKGLFDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H12F102N3O6P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101103284 |
Source


|
| Record name | 2λ5,4λ5,6λ5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2829.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365808-72-5 |
Source


|
| Record name | 2λ5,4λ5,6λ5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365808-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2λ5,4λ5,6λ5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B1457879.png)



![[1-(Cyclopentyloxy)cyclohexyl]methanamine hydrochloride](/img/structure/B1457883.png)
